molecular formula C11H10N2O B8392452 Methyl 3-quinolinecarboximidate

Methyl 3-quinolinecarboximidate

Cat. No.: B8392452
M. Wt: 186.21 g/mol
InChI Key: XJIALYKTGAKVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-quinolinecarboximidate is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

methyl quinoline-3-carboximidate

InChI

InChI=1S/C11H10N2O/c1-14-11(12)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,12H,1H3

InChI Key

XJIALYKTGAKVJU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-cyanoquinoline (1.58 g, 10.2 mmol) was dissolved in methanol (20 ml), and sodium methoxide (0.06 g, 1.1 mmol) was added. The reaction was conducted at room temperature for 22 hours. After the reaction was completed, acetic acid (0.07 g, 1.1 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (60 ml) was added to the concentrated residue, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 3-quinolinecarboximidate.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
reactant
Reaction Step Three

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